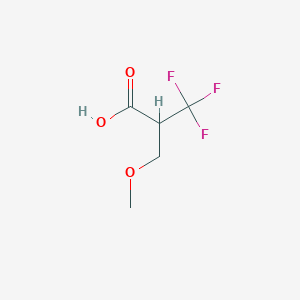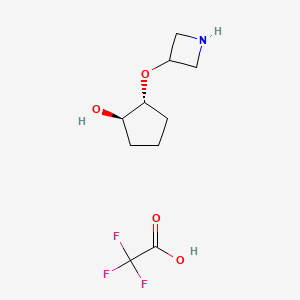
2-(3-Iodopropyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodopropyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of an iodopropyl group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodopropyl)oxolane typically involves the reaction of oxolane with 1,3-diiodopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the oxolane ring opens and subsequently closes to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Iodopropyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction: The iodopropyl group can be reduced to form the corresponding propyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azidopropyl oxolane, thiocyanatopropyl oxolane, and methoxypropyl oxolane.
Oxidation: Products include lactones and carboxylic acids.
Reduction: Products include propyl oxolane.
Aplicaciones Científicas De Investigación
2-(3-Iodopropyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Iodopropyl)oxolane involves its reactivity as an electrophile due to the presence of the iodopropyl group. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The oxolane ring provides stability and can participate in ring-opening reactions under appropriate conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different functional groups.
Tetrahydrofuran (THF): Another five-membered cyclic ether with different reactivity due to the absence of the iodopropyl group.
1,3-Dioxane: A six-membered cyclic ether with different chemical properties.
Uniqueness
2-(3-Iodopropyl)oxolane is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and potential applications compared to other cyclic ethers. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H13IO |
|---|---|
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
2-(3-iodopropyl)oxolane |
InChI |
InChI=1S/C7H13IO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2 |
Clave InChI |
WREHFIREBNMDDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)
![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)

![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
![2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)


![2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13466296.png)

![1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13466311.png)
![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)

